![molecular formula C9H16O B13500870 {6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
{6-Methylspiro[3.3]heptan-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Methylspiro[3.3]heptan-2-yl}methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methyl group at the 6-position and a methanol group at the 2-position. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Methylspiro[3.3]heptan-2-yl}methanol typically involves the formation of the spirocyclic core followed by functionalization at the 2-position. One common synthetic route involves the cyclization of a suitable precursor, such as a 1,6-diene, under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with a methyl group at the 6-position and a hydroxyl group at the 2-position yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{6-Methylspiro[3.3]heptan-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group at the 2-position is particularly reactive and can participate in a wide range of transformations .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the hydroxyl group to form a ketone or aldehyde.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield {6-Methylspiro[3.3]heptan-2-one}, while reduction can produce {6-Methylspiro[3.3]heptane} .
Scientific Research Applications
{6-Methylspiro[3.3]heptan-2-yl}methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of {6-Methylspiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
{6,6-Difluoro-2-methylspiro[3.3]heptan-2-yl}methanol: This compound has fluorine atoms at the 6-position, which can significantly alter its chemical properties and reactivity.
{2-Methylspiro[3.3]heptan-2-yl}methanol: Lacks the methyl group at the 6-position, resulting in different steric and electronic effects.
6-Amino-2-methylspiro[3.3]heptan-2-ol: Contains an amino group instead of a hydroxyl group, leading to different chemical behavior and applications.
Uniqueness
{6-Methylspiro[3.3]heptan-2-yl}methanol is unique due to its specific substitution pattern and the presence of both a methyl and a hydroxyl group on the spirocyclic core. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(6-methylspiro[3.3]heptan-2-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-7-2-9(3-7)4-8(5-9)6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
SVYBJQUNSZHLQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)CC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


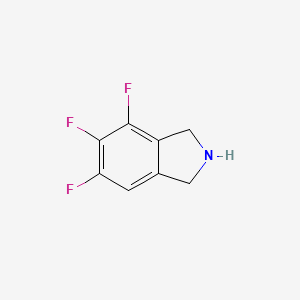
![tert-butyl N-[3-oxo-1-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B13500805.png)
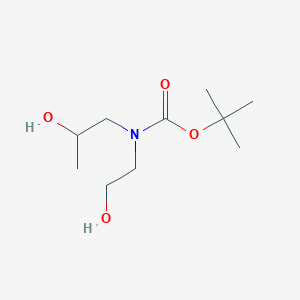

![2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid](/img/structure/B13500816.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide](/img/structure/B13500826.png)
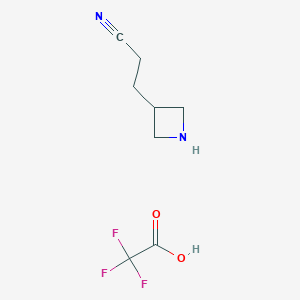

![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine](/img/structure/B13500836.png)
![rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500848.png)
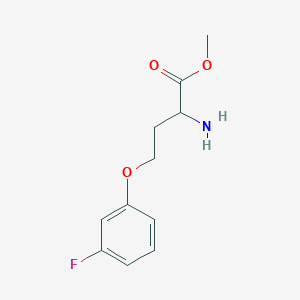
aminehydrochloride](/img/structure/B13500857.png)
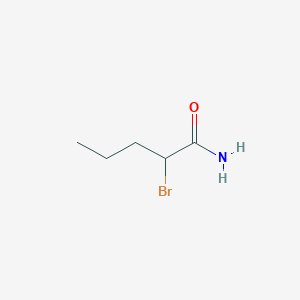
![rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500881.png)
